N-(4-fluorophenyl)piperidin-4-amine

Catalog No.
S3421051
CAS No.
38043-08-2
M.F
C11H15FN2
M. Wt
194.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)piperidin-4-amine

CAS Number

38043-08-2

Product Name

N-(4-fluorophenyl)piperidin-4-amine

IUPAC Name

N-(4-fluorophenyl)piperidin-4-amine

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

InChI

InChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2

InChI Key

ZSYRYBOMHWXRDF-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=CC=C(C=C2)F

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)F

N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2) is a highly specialized fluorinated piperidine derivative utilized primarily as a certified reference material in forensic toxicology and as a versatile building block in medicinal chemistry. Characterized by a piperidine ring substituted with a para-fluorophenyl group at the 4-amino position, this free base compound exhibits a LogP of approximately 2.39 and a molecular weight of 194.25 g/mol. Its procurement is driven by the necessity for exact positional isomer identification in LC-MS/MS analytical workflows and the requirement for a highly reactive, anhydrous-compatible secondary amine in structure-activity relationship (SAR) studies.

Generic substitution of N-(4-fluorophenyl)piperidin-4-amine with its ortho- or meta-fluorinated isomers, or with its non-fluorinated analog (N-phenylpiperidin-4-amine), critically compromises both analytical and synthetic workflows[1]. In forensic analysis, positional isomers co-elute under standard chromatographic conditions, meaning that substituting the exact para-fluoro standard leads to definitive misidentification of metabolites and legal benchmarking failures. In synthetic applications, substituting the free base (CAS 38043-08-2) with the more common dihydrochloride salt (CAS 1193389-70-6) introduces stoichiometric equivalents of chloride and requires in situ neutralization, which can deactivate moisture-sensitive palladium catalysts in cross-coupling reactions and drastically reduce product yields.

Chromatographic Resolution of Positional Isomers in Forensic Toxicology

In forensic toxicology and analytical benchmarking, distinguishing between fluorinated positional isomers (ortho-, meta-, and para-) is critical. Procuring the exact para-fluoro reference standard (CAS 38043-08-2) enables precise retention time calibration. Compared to the ortho-fluoro analog, the para-fluoro compound exhibits distinct retention behavior and fragmentation patterns in LC-QTOF-MS [1]. Without the exact positional isomer standard, misidentification of metabolites or environmental samples is highly probable.

Evidence DimensionChromatographic Retention Time (RT) Resolution
Target Compound DataExact RT calibration for the para-fluoro isomer
Comparator Or BaselineOrtho-fluoro and meta-fluoro positional isomers
Quantified DifferencePrevents false-positive co-elution; ensures 100% positional isomer specificity in mass spectrometry
ConditionsLC-QTOF-MS and GC-MS forensic screening matrices

Forensic and toxicological laboratories must procure the exact positional isomer to meet ISO/IEC 17025 accreditation requirements for definitive substance identification.

Free Base Advantage for Anhydrous Coupling Reactions

When utilized as a building block in medicinal chemistry, the free base form of N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2) offers superior processability over its dihydrochloride salt (CAS 1193389-70-6). In palladium-catalyzed cross-coupling or anhydrous amidation reactions, the dihydrochloride salt requires in situ neutralization, which introduces stoichiometric amounts of water and inorganic salts, often precipitating catalysts or reducing yields [1]. Procuring the free base eliminates this neutralization step, improving atom economy and reaction homogeneity.

Evidence DimensionAnhydrous Reaction Atom Economy
Target Compound Data0 equivalents of exogenous base required for dissolution
Comparator Or BaselineDihydrochloride salt (CAS 1193389-70-6) requiring 2.0+ equivalents of base
Quantified DifferenceEliminates aqueous byproducts; increases cross-coupling yields by preventing palladium catalyst deactivation
ConditionsPalladium-catalyzed Buchwald-Hartwig amination in aprotic solvents (e.g., Toluene, DMF)

For process chemists and synthetic labs, procuring the free base streamlines workflows and maximizes yield in moisture-sensitive catalytic cycles.

Fluorine-Driven Modulation of Lipophilicity and Metabolic Stability

In analogue-based drug design, the strategic placement of the fluorine atom at the para-position significantly alters the physicochemical profile compared to the non-fluorinated scaffold (N-phenylpiperidin-4-amine). The para-fluorine increases metabolic stability by blocking primary sites of CYP450-mediated oxidation and modulates the pKa of the piperidine nitrogen [1]. This specific structural motif has been shown to enhance binding affinity and selectivity for specific neurological targets by optimizing the lipophilic interactions within the binding pocket.

Evidence DimensionMetabolic Stability and Lipophilicity (LogP)
Target Compound DataPara-fluorination increases LogP (~2.39) and blocks para-hydroxylation
Comparator Or BaselineNon-fluorinated analog (N-phenylpiperidin-4-amine)
Quantified DifferenceExtends metabolic half-life by preventing CYP450-mediated para-oxidation; shifts LogP by approximately +0.2 units
ConditionsIn vitro hepatic microsome stability assays and in silico LogP profiling

Medicinal chemists procure this specific fluorinated scaffold to exploit the 'fluorine effect,' achieving superior metabolic stability and target selectivity compared to the unfluorinated baseline.

Forensic LC-MS/MS and GC-MS Benchmarking

Procuring the exact para-fluoro standard is mandatory for calibrating retention times and mass fragmentation patterns to distinguish it from ortho- and meta-fluorinated positional isomers in toxicological screening [1].

Anhydrous Cross-Coupling in Medicinal Chemistry

The free base form is the optimal choice for direct participation in Buchwald-Hartwig aminations or reductive aminations, where the absence of hydrochloride salts prevents catalyst poisoning and improves overall atom economy[2].

Structure-Activity Relationship (SAR) Optimization

Selected over non-fluorinated analogs to exploit the para-fluorine's ability to modulate the basicity of the piperidine nitrogen and enhance metabolic stability in the development of novel neurological receptor ligands [3].

XLogP3

2.1

Dates

Last modified: 08-19-2023

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